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Compound of Interest

Compound Name: MAX-40279 hemifumarate

Cat. No.: B13920719 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
MAX-40279 is an orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and

fibroblast growth factor receptor (FGFR).[1] Its mechanism of action involves the inhibition of

FLT3 and FGFR-mediated signal transduction pathways, which are crucial for cell proliferation

and survival in various cancers, particularly acute myeloid leukemia (AML).[1] These

application notes provide detailed protocols for conducting pharmacokinetic (PK) studies of

MAX-40279 in common animal models to assess its absorption, distribution, metabolism, and

excretion (ADME) profile.

Signaling Pathways of Interest
MAX-40279 targets the FLT3 and FGFR signaling pathways. Understanding these pathways is

crucial for interpreting pharmacodynamic and efficacy studies in conjunction with

pharmacokinetic data.
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Caption: FLT3 Signaling Pathway and MAX-40279 Inhibition.
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Caption: FGFR Signaling Pathway and MAX-40279 Inhibition.

Data Presentation: Representative Pharmacokinetic
Parameters
While specific pharmacokinetic data for MAX-40279 is not publicly available, the following

tables present representative data from preclinical studies of other FLT3/FGFR inhibitors in

various animal models. This data is for illustrative purposes to guide experimental design and

data analysis.

Table 1: Representative Single-Dose Oral Pharmacokinetic Parameters of a FLT3 Inhibitor

(2082-0047) in Mice.
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Parameter Unit Value

Dose mg/kg 10

Cmax µM 1.2

Tmax h 4

AUC(0-t) µM*h -

Half-life (t1/2) h 4.7

Oral Bioavailability % 79

Data adapted from a study on a novel FLT3 inhibitor 2082-0047.[2]

Table 2: Representative Single-Dose Oral Pharmacokinetic Parameters of an FGFR Inhibitor

(ARQ 087) in Tumor-Bearing Mice.

Xenograft Model Dose (mg/kg) Cmax (µM)

SNU-16 25 1.2

75 4.9

BaF3/FGFR2 50 2.8

150 7.7

AN3CA 25 0.1

75 3.1

Data adapted from a study on the FGFR inhibitor ARQ 087.[3]

Table 3: Representative Single-Dose Pharmacokinetic Parameters of a Kinase Inhibitor in Rats.
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Route
Dose
(mg/kg)

Cmax
(ng/mL)

Tmax (h)
AUC(0-
inf)
(ng*h/mL)

t1/2 (h)
Oral
Bioavaila
bility (%)

Oral 50 2800 ± 100 0.55 - 2.5 ± 0.6 ~77

IV 50 - - - 0.9 -

Data is hypothetical and for illustrative purposes, based on typical kinase inhibitor profiles in

rats.

Experimental Protocols
Protocol 1: Single-Dose Pharmacokinetic Study in Mice
This protocol outlines the procedure for determining the pharmacokinetic profile of MAX-40279

in mice following a single oral or intravenous administration.

Preparation Dosing

Sampling Analysis

MAX-40279 Formulation
(e.g., in 0.5% HPMC)

Oral Gavage
(e.g., 10 mg/kg)

Intravenous Injection
(e.g., 2 mg/kg, tail vein)

Animal Acclimatization
(e.g., 1 week)

Serial Blood Collection
(e.g., 0.25, 0.5, 1, 2, 4, 8, 24h)

Plasma Separation
(Centrifugation) LC-MS/MS Analysis Pharmacokinetic Analysis

(NCA)
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Caption: Workflow for a Single-Dose Pharmacokinetic Study in Mice.

1. Materials:

MAX-40279

Vehicle (e.g., 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in sterile water)

Male/Female CD-1 or BALB/c mice (8-10 weeks old)
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Gavage needles (for oral administration)

Syringes and needles (for intravenous administration)

Anticoagulant tubes (e.g., EDTA-coated)

Centrifuge

LC-MS/MS system

2. Procedure:

Formulation Preparation: Prepare a homogenous suspension or solution of MAX-40279 in

the chosen vehicle at the desired concentration.

Animal Acclimatization: House animals in a controlled environment for at least one week

before the study.

Dosing:

Oral (PO): Administer a single dose of MAX-40279 (e.g., 10 mg/kg) via oral gavage.

Intravenous (IV): Administer a single dose of MAX-40279 (e.g., 2 mg/kg) via tail vein

injection.

Blood Sampling: Collect blood samples (approximately 50-100 µL) at predetermined time

points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the saphenous or tail

vein into anticoagulant tubes.

Plasma Processing: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to

separate the plasma.

Sample Analysis: Analyze the plasma concentrations of MAX-40279 using a validated LC-

MS/MS method.

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2,

etc.) using non-compartmental analysis (NCA).
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Protocol 2: Efficacy Study in an AML Xenograft Mouse
Model
This protocol describes the evaluation of MAX-40279's anti-tumor efficacy in a mouse model

with human AML xenografts.

Model Establishment

Treatment Evaluation

AML Cell Culture
(e.g., MV4-11)

Subcutaneous Implantation
in Immunodeficient Mice Tumor Growth Monitoring Randomization of Mice

MAX-40279 Treatment
(e.g., 12 mg/kg, PO, daily)

Vehicle Control

Tumor Volume Measurement
(e.g., twice weekly)

Body Weight Monitoring

Study Endpoint
(e.g., tumor volume limit)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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